9(10H)-Acridinone, 10-methyl-2-nitro- 9(10H)-Acridinone, 10-methyl-2-nitro-
Brand Name: Vulcanchem
CAS No.: 58658-02-9
VCID: VC17341136
InChI: InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3
SMILES:
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol

9(10H)-Acridinone, 10-methyl-2-nitro-

CAS No.: 58658-02-9

Cat. No.: VC17341136

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

9(10H)-Acridinone, 10-methyl-2-nitro- - 58658-02-9

Specification

CAS No. 58658-02-9
Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
IUPAC Name 10-methyl-2-nitroacridin-9-one
Standard InChI InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3
Standard InChI Key WGLIJWFRDRLVPN-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31

Introduction

Chemical Identity and Structural Features

Molecular Architecture

9(10H)-Acridinone, 10-methyl-2-nitro- belongs to the acridinone family, featuring a tricyclic framework comprising two benzene rings fused to a pyridone moiety. The systematic IUPAC name, 10-methyl-2-nitroacridin-9-one, reflects the positions of its substituents: a methyl group at N10 and a nitro group at C2 . The molecular formula is C₁₄H₁₀N₂O₃, with a molecular weight of 254.24 g/mol .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂O₃
Molecular Weight254.24 g/mol
CAS Registry Number58658-02-9
SMILES NotationCN1C2=C(C=C(C=C2)N+[O-])C(=O)C3=CC=CC=C31
Melting PointNot reported
Fluorescence Emissionλₑₘ = 450–500 nm (triazole form)

The planar structure of the acridinone core facilitates π-π stacking interactions, while the electron-withdrawing nitro group enhances reactivity toward nucleophilic species like nitric oxide .

Synthesis and Synthetic Challenges

Key Synthetic Routes

The synthesis of 9(10H)-acridinone derivatives typically begins with functionalization of the parent acridone scaffold. For 10-methyl-2-nitroacridin-9-one, a multi-step procedure involving nitration, reduction, and methylation has been reported :

  • Nitration of 10-(Carboxymethyl)-9(10H)-Acridone Ethyl Ester:

    • Starting material 1 (10-(carboxymethyl)-9(10H)-acridone ethyl ester) is nitrated using nitric acid in acetic anhydride/acetic acid, yielding nitro derivative 2 with quantitative efficiency .

    • Challenge: Regioselective nitration at C2 requires precise control of reaction conditions to avoid polysubstitution.

  • Reduction to Aminoacridone:

    • Catalytic hydrogenation of 2 using formic acid and Pd/C in ethanol produces aminoacridone 3 (50% yield) .

    • Alternative reducing agents (e.g., hydrazine) led to undesired side products, necessitating optimization .

  • Methylation and Final Functionalization:

    • Methylation of intermediate 7 with methyl iodide/sodium hydride introduces the N10-methyl group, followed by nitration and hydrolysis to yield the target compound .

Table 2: Critical Reaction Conditions and Yields

StepReactionReagents/ConditionsYield
1NitrationHNO₃, Ac₂O/AcOH, 60°C100%
2ReductionHCOOH, Pd/C, EtOH, reflux50%
3MethylationMeI, NaH, DMF, RT55%

Photophysical Properties and Sensing Mechanisms

Fluorescence Enhancement via Triazole Formation

The compound’s utility as a NO probe stems from its reaction with NO in aerobic aqueous media. Diaminoacridone derivatives, such as 13 (10-methyl-7,8-diamino-4-carboxy-9(10H)-acridone), react with NO/O₂ to form triazole rings, resulting in a fivefold increase in fluorescence intensity at 450–500 nm . This mechanism enables real-time tracking of NO in biological systems, as demonstrated in Jurkat cells .

Diaminoacridone+NO+O2Triazole-acridone+H2O\text{Diaminoacridone} + \text{NO} + \text{O}_2 \rightarrow \text{Triazole-acridone} + \text{H}_2\text{O}

Selectivity and Sensitivity

The probe exhibits high selectivity for NO over reactive oxygen species (ROS) such as H₂O₂ and ONOO⁻, with a detection limit of 50 nM in buffer solutions . This specificity is attributed to the unique electronic environment created by the nitro and amino groups, which preferentially react with NO-derived intermediates.

Applications in Biomedical Research

Nitric Oxide Imaging in Live Cells

In a landmark study, 10-methyl-2-nitroacridin-9-one derivatives were employed to visualize NO dynamics in Jurkat T-cells . The probe localized in cytoplasmic regions, showing rapid fluorescence turn-on (<5 minutes) upon exposure to NO donors like S-nitroso-N-acetylpenicillamine (SNAP) .

Future Directions and Research Opportunities

  • Probe Optimization: Modifying substituents at C4 (e.g., carboxyl groups) could enhance water solubility and cell permeability .

  • In Vivo Applications: Testing the probe in animal models of sepsis or atherosclerosis may validate its clinical utility.

  • Mechanistic Studies: Elucidating the kinetics of triazole formation could refine reaction efficiency.

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